molecular formula C11H11BrN2O4 B14181987 4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid CAS No. 850416-68-1

4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid

Katalognummer: B14181987
CAS-Nummer: 850416-68-1
Molekulargewicht: 315.12 g/mol
InChI-Schlüssel: JXXHGCVOPLVGRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid is a chemical compound with the molecular formula C11H11BrN2O4

Vorbereitungsmethoden

The synthesis of 4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the bromination of aniline derivatives followed by the introduction of a carbamoyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of different products.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

4-(4-Bromo-2-carbamoylanilino)-4-oxobutanoic acid can be compared with other similar compounds, such as:

    4-(4-Bromo-2-carbamoylphenoxy)acetic acid: This compound has a similar structure but differs in its functional groups and overall reactivity.

    4-Bromo-2-carbamoylaniline: This compound shares the bromine and carbamoyl groups but lacks the oxobutanoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

850416-68-1

Molekularformel

C11H11BrN2O4

Molekulargewicht

315.12 g/mol

IUPAC-Name

4-(4-bromo-2-carbamoylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H11BrN2O4/c12-6-1-2-8(7(5-6)11(13)18)14-9(15)3-4-10(16)17/h1-2,5H,3-4H2,(H2,13,18)(H,14,15)(H,16,17)

InChI-Schlüssel

JXXHGCVOPLVGRK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C(=O)N)NC(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.